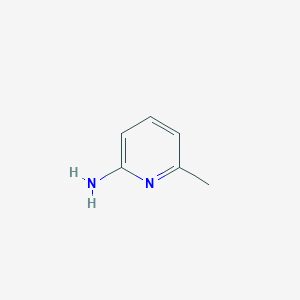

2-Amino-6-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6971. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLCYFNVNNRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044860 | |

| Record name | 6-Methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-81-3 | |

| Record name | 2-Amino-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ANN6MRBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-methylpyridine (CAS 1824-81-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties and applications of 2-Amino-6-methylpyridine (CAS 1824-81-3), a pivotal building block in medicinal chemistry and organic synthesis. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, purification, and analysis, and explores its role as a precursor in the development of targeted therapeutics, notably as an intermediate for PI3K inhibitors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a yellowish crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [3] |

| Melting Point | 40-44 °C | [4] |

| Boiling Point | 208-209 °C | [4] |

| Density | 1.068 g/cm³ | [5] |

| Appearance | Yellowish crystalline low melting solid | [1] |

| Solubility | Very faint turbidity in water. Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2][6] |

| pKa | 7.41 (25°C) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations of the pyridine (B92270) ring.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the amination of 2-methylpyridine (B31789). The following is a representative protocol:

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from 2-methylpyridine.

Procedure:

-

To a solution of sodium amide in anhydrous xylene, add 2-methylpyridine dropwise.

-

Heat the reaction mixture to 124-129°C and maintain for 10 hours.

-

Cool the mixture and slowly add water to hydrolyze the reaction product at 90-100°C.

-

After stirring, allow the layers to separate and collect the xylene layer.

-

Recover the xylene by distillation.

-

Distill the residue under reduced pressure, collecting the fraction at 90-120°C (1.33-2.67 kPa) to obtain this compound.[5]

Purification

Purification of the crude product can be achieved by recrystallization or distillation.

Workflow for Purification of this compound

Caption: Purification of this compound by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Workflow for HPLC Analysis

Caption: Workflow for purity analysis by HPLC.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.

Synthesis of Nalidixic Acid

Nalidixic acid, an early quinolone antibiotic, is synthesized from this compound. The synthesis involves the reaction of this compound with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[7]

Precursor for PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.[8][9] Derivatives of this compound, specifically imidazo[1,2-a]pyridines, have been developed as potent and selective inhibitors of PI3Kα.[8][9][10]

PI3K Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K signaling pathway by an imidazo[1,2-a]pyridine derivative.

These inhibitors are synthesized through a multi-step process starting from 2-aminopyridine (B139424) derivatives, which can be prepared from this compound. The development of such targeted therapies highlights the importance of this compound as a versatile starting material in drug discovery.

Safety and Handling

This compound is classified as toxic if swallowed and fatal in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Pictograms:

-

Skull and Crossbones

-

Corrosion

-

Exclamation Mark

Hazard Statements:

-

H301: Toxic if swallowed.

-

H310: Fatal in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a chemical compound with significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and versatile reactivity make it an invaluable precursor for the synthesis of complex molecules, including antibiotics and targeted cancer therapeutics. This guide provides a foundational understanding of its properties, handling, and applications to aid researchers and drug development professionals in their work with this important molecule.

References

- 1. deboni.he.com.br [deboni.he.com.br]

- 2. This compound CAS#: 1824-81-3 [m.chemicalbook.com]

- 3. This compound | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1824-81-3 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

physical and chemical properties of 2-Amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of 2-Amino-6-methylpyridine. The information is curated to support research, development, and application of this versatile chemical compound, with a focus on data presentation, experimental methodologies, and logical workflows pertinent to its use in drug discovery.

Physical and Chemical Properties

This compound, also known as 6-methyl-2-pyridinamine, is a yellow crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and development work.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol [1] |

| Melting Point | 40-44 °C[2] |

| Boiling Point | 208-209 °C[2] |

| Density | 1.068 g/cm³ |

| Appearance | Yellow Crystalline Low Melting Solid[1] |

| Solubility | Very faint turbidity in water.[3] |

| Flash Point | 103 °C (closed cup)[2] |

| pKa | 7.41 (at 25°C)[3] |

Chemical Properties

| Property | Value/Description |

| Chemical Name | This compound |

| Synonyms | 6-Amino-2-picoline, 6-Methylpyridin-2-amine[1] |

| CAS Number | 1824-81-3[1] |

| Chemical Class | Aminopyridine |

| Reactivity | Reacts with strong oxidizing agents and strong acids. |

| Stability | Stable under normal laboratory conditions. |

Experimental Protocols

This section details generalized experimental protocols for the determination of key physical and chemical properties of organic compounds, applicable to this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the solid this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of liquid this compound (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Sample Preparation:

-

A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Sample Preparation (Thin Solid Film Method):

-

A small amount of solid this compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1]

-

A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).[1]

-

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[1]

Data Acquisition:

-

The salt plate is placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded.

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS).

-

The sample molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

Data Acquisition:

-

The resulting ions are accelerated and separated by a mass analyzer.

-

A detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum.

Chemical Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

Synthesis of Nalidixic Acid

This compound is a key precursor in the synthesis of nalidixic acid, an early quinolone antibiotic.[4] The general synthetic scheme involves the reaction of this compound with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[4]

Caption: Synthesis pathway of Nalidixic Acid from this compound.

A detailed experimental protocol for the first step is as follows:

-

In a reaction vessel, combine 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.[5]

-

Stir the mixture and heat to 90°C.[5]

-

Maintain the reaction at this temperature until completion.[5]

-

Cool the reaction mixture to room temperature to obtain the crude intermediate product.[5]

Subsequent steps of cyclization, hydrolysis, and alkylation would follow standard organic chemistry procedures.

Role in the Development of iNOS Inhibitors

This compound and its analogs have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[3][6] The general workflow for identifying and evaluating such inhibitors is depicted below.

Caption: Workflow for developing iNOS inhibitors from this compound.

A general protocol for an in vitro iNOS inhibition assay is as follows:

-

Prepare a reaction mixture containing buffer, NADPH, FAD, FMN, tetrahydrobiopterin, and L-arginine.[1]

-

Add various concentrations of the this compound analog (the inhibitor) to the wells of a microplate.

-

Initiate the reaction by adding the iNOS enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Terminate the reaction and measure the amount of nitric oxide produced, often by quantifying its stable metabolite, nitrite, using the Griess reagent.[7]

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[1]

Safety and Handling

This compound is classified as toxic if swallowed and fatal in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-6-methylpyridine, a key intermediate in the pharmaceutical industry.

Core Molecular Data

This compound, also known as 6-methylpyridin-2-amine, is a pivotal building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [1][2][3][4] |

| Molecular Weight | 108.14 g/mol | [1][2][3][4] |

| CAS Number | 1824-81-3 | [2] |

| Appearance | White to light yellow solid | |

| Crystalline Low Melting Solid | [3] | |

| Melting Point | 40-44 °C | [3] |

| Boiling Point | 208-209 °C | [4] |

| Synonyms | 6-Amino-2-picoline, 2-Amino-6-picoline | [2][4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common and effective route involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which is synthesized from 2-cyano-6-methylpyridine.

Synthesis of 6-methyl-2-pyridinecarboxamide

-

Reaction Setup: In a suitable reaction vessel, add 47.2g (0.4 mol) of 2-cyano-6-methylpyridine to a solvent mixture of 320 mL of 5% (w/w) aqueous sodium hydroxide (B78521) and 320 mL of acetone (B3395972).

-

Reagent Addition: While stirring, add 123.5 mL of 10% (w/w) hydrogen peroxide dropwise over a period of 15 minutes.

-

Reaction Conditions: Increase the temperature to 50°C and continue to stir for 3.5 hours.

-

Work-up: After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.

-

Isolation: Cool the remaining aqueous solution to induce crystallization. The resulting white solid is collected by filtration and dried to yield 6-methyl-2-pyridinecarboxamide.

Hofmann Degradation to this compound

-

Preparation of Sodium Hypobromite (B1234621): In a separate vessel, cool 320 mL of a 12% (w/w) aqueous NaOH solution to 0-5°C using an ice-salt bath. Slowly add 21 mL of liquid bromine dropwise and maintain the temperature for 30 minutes to prepare the sodium hypobromite solution.

-

Reaction Setup: Dissolve the 6-methyl-2-pyridinecarboxamide obtained in the previous step in 250 mL of a 12% (w/w) aqueous NaOH solution.

-

Reagent Addition: Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60°C for 30 minutes.

-

Extraction: Cool the reaction mixture and extract the product with ethyl acetate (B1210297) (3 x 270 mL).

-

Purification: Wash the combined organic phases with water (2 x 50 mL), dry over a suitable drying agent, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a white solid.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-cyano-6-methylpyridine.

Caption: Synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the production of nalidixic acid, an antibiotic.[3] Furthermore, it is utilized as a reagent in the discovery of selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[5] The development of novel imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine (B139424) analogues has led to the identification of potent PI3Kα inhibitors with significant antitumor activity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-methylpyridine. The information presented herein is intended to support research, drug development, and quality control activities where the characterization of this molecule is critical. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visual diagrams to elucidate structural relationships and experimental workflows.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.32 | d | 7.3 |

| H-4 | 7.14 | t | 7.7 |

| H-5 | 6.13 | d | 8.1 |

| -NH₂ | 5.23 | br s | - |

| -CH₃ | 2.28 | s | - |

d: doublet, t: triplet, s: singlet, br s: broad singlet Data sourced from a 300 MHz ¹H NMR spectrum.[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158.5 |

| C-3 | 105.8 |

| C-4 | 138.2 |

| C-5 | 108.6 |

| C-6 | 157.1 |

| -CH₃ | 24.1 |

Experimental Protocols

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle swirling or vortexing can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Addition of Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 300 MHz or higher field NMR spectrometer:

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are generally required due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.

References

In-Depth Technical Guide to the Crystal Structure of 2-Amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 2-Amino-6-methylpyridine, a versatile building block in the synthesis of pharmaceuticals and other functional materials. The document details the experimental procedures for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction, presenting the key crystallographic data in a clear, tabular format.

Core Crystallographic Data

The crystal structure of this compound has been determined and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 886321. The associated publication can be found in Acta Crystallographica Section E, E68 , o2897. The following tables summarize the key quantitative data from this crystallographic analysis.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₈N₂ |

| Formula Weight | 108.14 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.933(3) Å |

| b | 5.958(2) Å |

| c | 12.894(5) Å |

| α | 90° |

| β | 98.78(3)° |

| γ | 90° |

| Volume | 601.7(4) ų |

| Z | 4 |

| Calculated Density | 1.194 Mg/m³ |

| Absorption Coefficient | 0.076 mm⁻¹ |

| F(000) | 232 |

| Refinement Details | |

| R-factor (R1) | 0.045 |

| wR2 | 0.128 |

| Goodness-of-fit (S) | 1.04 |

Selected Bond Lengths

| Bond | Length (Å) |

| N1 - C2 | 1.350(2) |

| N1 - C6 | 1.345(2) |

| N2 - C2 | 1.362(2) |

| C2 - C3 | 1.421(2) |

| C3 - C4 | 1.370(3) |

| C4 - C5 | 1.385(3) |

| C5 - C6 | 1.381(2) |

| C6 - C7 | 1.496(3) |

Selected Bond Angles

| Atoms | Angle (°) |

| C6 - N1 - C2 | 117.8(1) |

| N1 - C2 - N2 | 117.9(1) |

| N1 - C2 - C3 | 122.3(1) |

| N2 - C2 - C3 | 119.8(1) |

| C4 - C3 - C2 | 118.4(2) |

| C3 - C4 - C5 | 119.5(2) |

| C6 - C5 - C4 | 118.8(2) |

| N1 - C6 - C5 | 123.2(2) |

| N1 - C6 - C7 | 116.5(2) |

| C5 - C6 - C7 | 120.3(2) |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the amination of 2-methylpyridine.

Materials:

-

2-methylpyridine

-

Sodium amide (NaNH₂)

-

Anhydrous xylene

-

Liquid ammonia (B1221849)

-

Ferric nitrate (B79036) (catalyst)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, liquid ammonia is introduced, followed by a catalytic amount of ferric nitrate.

-

Small pieces of metallic sodium are slowly added in batches while stirring to form sodium amide in situ.

-

After the formation of sodium amide is complete, anhydrous xylene is added, and the ammonia is carefully evaporated.

-

The temperature of the reaction mixture is raised to approximately 120°C.

-

2-methylpyridine is then added dropwise to the stirred suspension of sodium amide in xylene.

-

The reaction is maintained at a reflux temperature of 124-129°C for approximately 10 hours.

-

After the reaction is complete, the mixture is cooled, and water is slowly added to hydrolyze the excess sodium amide.

-

The xylene layer is separated, and the xylene is removed by distillation.

-

The crude this compound is then purified by vacuum distillation, collecting the fraction at 90-120°C (at 1.33-2.67 kPa).

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation from a suitable solvent.

Materials:

-

Purified this compound

-

Acetone (B3395972) (or other suitable solvent like a mixture of dichloromethane (B109758) and petroleum ether)

Procedure:

-

A saturated or near-saturated solution of this compound is prepared in acetone at room temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.

-

The vial is left undisturbed in a location free from vibrations and significant temperature fluctuations.

-

Over a period of several days to a week, as the solvent slowly evaporates, single crystals of this compound will form.

X-ray Data Collection and Structure Determination

The determination of the crystal structure involves the following key steps:

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.

-

Data Reduction: The raw diffraction data are processed to correct for various experimental factors, and the intensities of the reflections are extracted.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and other structural parameters are refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

toxicological data and safety hazards of 2-Amino-6-methylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety hazards associated with 2-Amino-6-methylpyridine (CAS No. 1824-81-3). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and management of this chemical compound. The data presented is compiled from publicly available Safety Data Sheets (SDS) and standardized testing guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity through oral and dermal routes, as well as irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

GHS Classification:

-

Acute Toxicity, Oral: Category 3 (Toxic if swallowed)[1][2][3]

-

Acute Toxicity, Dermal: Category 1 or 2 (Fatal in contact with skin)[1][2][3][4]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1][2][3]

The following diagram illustrates the logical workflow for the hazard identification of this compound based on its toxicological profile.

Toxicological Data

The toxicological data for this compound is primarily focused on acute toxicity and irritation studies. There is a notable lack of publicly available data for chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity

This compound exhibits high acute toxicity via both oral and dermal routes of exposure.

| Parameter | Route | Species | Value | Reference |

| LD50 | Oral | Rat | 100 mg/kg | [1][2][6] |

| LD50 | Dermal | Rabbit | 125 mg/kg | [2][6] |

| LD50 | Dermal | Guinea Pig | 125 mg/kg | [1] |

| LD50 | Intravenous | Mouse | 18 mg/kg | [1] |

| LD50 | Subcutaneous | Mouse | 52 mg/kg | [1] |

Irritation and Sensitization

The compound is a known irritant to the skin, eyes, and respiratory system.

| Endpoint | Result | Reference |

| Skin Irritation | Causes skin irritation (Category 2) | [1][2][3] |

| Eye Irritation | Causes serious eye irritation (Category 2/2A) | [1][2][3] |

| Respiratory Irritation | May cause respiratory irritation | [1][2][3] |

| Skin Sensitization | No data available | [1][6] |

Other Toxicological Endpoints

There is a significant lack of data for other key toxicological endpoints.

| Endpoint | Result | Reference |

| Germ Cell Mutagenicity | No data available | [1][6] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [1][2][5][6] |

| Reproductive Toxicity | No data available | [1][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1][6] |

The following diagram illustrates the relationship between the routes of exposure and the resulting health hazards.

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the acute toxicity and irritation data presented in safety data sheets are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a limited number of animals.

-

Principle: A stepwise procedure is used where a group of three animals of a single sex is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The outcome of this first step determines the subsequent steps. If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, a higher dose level is used.

-

Animal Species: Typically, rats are used. Females are generally preferred.

-

Administration of Substance: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Observation Period: Animals are observed for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. The time of death is recorded.

-

Endpoint: The method allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the adverse effects occurring within a short time of dermal application of a single dose of a substance.

-

Principle: The substance is applied to the skin in a single dose to several groups of experimental animals, one dose per group.

-

Animal Species: The albino rabbit is the preferred species.

-

Procedure: A day before the test, the fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation Period: Animals are observed for at least 14 days. All signs of toxicity, including local skin reactions at the site of application, are recorded.

-

Endpoint: The LD50 is determined, and the substance is classified according to its acute dermal toxicity.

Acute Skin Irritation/Corrosion (Based on OECD Guideline 404)

This method assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.

-

Animal Species: The albino rabbit is the recommended species.

-

Procedure: Approximately 0.5 mL of a liquid or 0.5 g of a solid or paste is applied to a small area of shaved skin (about 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours.

-

Observation and Scoring: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system. Observations may continue for up to 14 days to assess the reversibility of the effects.

-

Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of the experimental animal; the untreated eye serves as a control.

-

Animal Species: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the lower conjunctival sac of one eye. The eyelids are gently held together for about one second.

-

Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored. Observations may continue for up to 21 days to determine the reversibility of any effects.

-

Endpoint: The substance is classified based on the severity and persistence of the ocular lesions.

Safety Hazards and Handling

Given the high acute toxicity and irritant properties of this compound, strict safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A NIOSH-approved respirator is necessary when handling the solid form to avoid dust inhalation.[1][2][6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The substance is hygroscopic and should be protected from moisture. Store locked up.[1][6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and nitriles.[1]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2][6]

-

If on Skin: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.[1][2][6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][6]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Conclusion

This compound is a chemical with significant acute toxicity and irritation hazards. The available data underscores the need for stringent safety measures during its handling and use. A significant data gap exists for chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity, which should be considered in any comprehensive risk assessment, particularly for applications involving long-term or repeated exposure. The provided information on standardized experimental protocols serves as a guide for understanding the basis of the existing toxicological data and for designing future studies. Researchers and professionals must adhere to all recommended safety precautions to minimize the risk of exposure and adverse health effects.

References

An In-depth Technical Guide on the Solubility of 2-Amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-methylpyridine, a pivotal intermediate in the pharmaceutical and chemical industries. Due to a notable absence of extensive quantitative solubility data in publicly accessible literature, this document focuses on its qualitative solubility profile, theoretical underpinnings of its solubility based on molecular structure, and detailed experimental protocols for determining its solubility. This guide is designed to be a foundational resource, empowering researchers and professionals to make informed decisions in experimental design, chemical processing, and formulation development.

Introduction to this compound

This compound, also known as 6-amino-2-picoline, is a substituted pyridine (B92270) derivative with the chemical formula C₆H₈N₂. Its structure, featuring a pyridine ring with an amino group at the 2-position and a methyl group at the 6-position, makes it a valuable building block in organic synthesis. A primary application of this compound is as a key intermediate in the production of nalidixic acid, an antibiotic.[1] Understanding its solubility in various solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies.

Theoretical Solubility Profile

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The molecular structure of this compound provides insight into its expected solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This contributes to its solubility in protic solvents like water and alcohols.

-

Amino Group (-NH₂): The amino group is capable of both donating and accepting hydrogen bonds, which significantly enhances its solubility in polar protic solvents.

-

Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic moiety. While the polar amino and pyridine functionalities dominate, the methyl group can contribute to solubility in less polar organic solvents.

Based on these structural features, this compound is anticipated to be readily soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and have limited solubility in nonpolar solvents.

Qualitative Solubility Data

| Solvent Class | Specific Solvent(s) | Reported Solubility | Citation(s) |

| Aqueous | Water | Freely Soluble | [1] |

| Alcohols | General Alcohols | Soluble | [2] |

| Chlorinated Solvents | General Chlorinated Solvents | Soluble | [2] |

Note: The term "freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Separation:

-

The saturated solution is allowed to stand undisturbed at the constant temperature to allow the excess solid to sediment.

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

The withdrawn sample is filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

The filtered, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

The solvent is evaporated under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried solute is cooled to room temperature in a desiccator and then weighed.

-

The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container from the final constant mass.

-

The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is particularly useful for determining the solubility of sparingly soluble compounds.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A stock solution of this compound of a known concentration is prepared in the chosen solvent.

-

A series of standard solutions of decreasing concentrations are prepared by diluting the stock solution.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

-

A calibration curve is constructed by plotting absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method (Section 4.1, Step 1).

-

-

Sample Separation and Dilution:

-

The saturated solution is allowed to settle, and a clear aliquot of the supernatant is withdrawn and filtered as described previously (Section 4.1, Step 2).

-

The filtered saturated solution is then quantitatively diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

The absorbance of the diluted sample is measured at the λmax.

-

The concentration of the diluted sample is determined from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility of this compound in the saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

Extensive searches of scientific literature and databases did not reveal any established signaling pathways in which the solubility of this compound is a direct and critical factor in a biological context. Its primary documented role is that of a chemical intermediate in synthesis. Therefore, a diagrammatic representation of a signaling pathway is not applicable based on current knowledge.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data remains elusive in the public domain, the provided qualitative data, theoretical solubility profile, and detailed experimental methodologies offer a robust framework for researchers and professionals. The experimental protocols outlined herein can be readily implemented to generate the specific quantitative data required for various applications, from optimizing synthetic routes to developing novel formulations. As the applications of this compound continue to expand, it is anticipated that more comprehensive solubility data will become available, further enhancing our understanding of this important chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-6-methylpyridine, a key intermediate in the pharmaceutical and chemical industries. This document outlines the core physical properties, detailed experimental protocols for their determination, and a representative experimental workflow for its synthesis and purification.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various synthetic processes. The data, collated from various chemical suppliers and databases, are summarized below.

| Property | Value |

| Melting Point | 40-45 °C |

| Boiling Point | 208-209 °C |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the melting and boiling points of this compound are not extensively detailed in publicly available literature, standard methodologies for organic compounds are applicable. The following sections describe these well-established procedures.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[1][2][3][4]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end.[1][3] The sample should be compacted to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, and a thermometer or a digital temperature sensor.[1] The apparatus should allow for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

Melting Point Range: The melting point is recorded as a range of temperatures. The first temperature is noted when the first drop of liquid appears, and the second temperature is recorded when the entire sample has completely melted into a clear liquid.[1][5] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[1]

Boiling Point Determination: Distillation Method

For determining the boiling point of a liquid, the distillation method is a standard and accurate approach.[6]

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the side arm of the distilling flask leading to the condenser.

-

Sample and Heating: A sample of this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is then heated.

-

Boiling Point Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature, at which the liquid and vapor are in equilibrium, is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6]

Experimental Workflow: Synthesis and Purification

This compound is a valuable building block in organic synthesis. The following diagram illustrates a general workflow for its laboratory-scale synthesis and subsequent purification, based on common synthetic routes.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

References

Synthesis of Novel 2-Amino-6-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives of 2-amino-6-methylpyridine, a versatile scaffold of significant interest in medicinal chemistry and drug discovery. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction to this compound

This compound is a key building block in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries.[1] Its structure, featuring both an amino and a methyl group on the pyridine (B92270) ring, allows for diverse functionalization, making it an attractive starting material for the creation of complex molecules with a wide range of biological activities.[1][2] Derivatives of this compound have been explored for various therapeutic applications, including as inhibitors of inducible nitric oxide synthase (iNOS), anticancer agents, and anti-inflammatory compounds.[1][3] This guide focuses on the synthetic strategies employed to generate novel analogs with potential pharmacological value.

Synthetic Methodologies and Experimental Protocols

The synthesis of novel this compound derivatives can be broadly categorized into several key strategies, including N-functionalization of the amino group, substitution at the pyridine ring, and the construction of fused heterocyclic systems.

N-Arylation of this compound

A common strategy to introduce structural diversity is the arylation of the amino group. Copper-catalyzed cross-coupling reactions have proven effective for this transformation.

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

A mixture of this compound (1.0 eq), an appropriate aryl boronic acid (1.1 eq), and Cu(OAc)₂ (10 mol%) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) is stirred at an elevated temperature for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-6-methylpyridine derivative.

Synthesis of Schiff Base Derivatives

The condensation of the amino group of this compound with various aldehydes or ketones yields Schiff base derivatives, which are versatile intermediates and have shown a range of biological activities.[4]

Experimental Protocol: Synthesis of Schiff Bases

To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, an equimolar amount of the desired aldehyde or ketone is added, followed by a catalytic amount of an acid (e.g., glacial acetic acid). The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.[5]

Synthesis of Amide Derivatives

Acylation of the amino group leads to the formation of amide derivatives, which can significantly alter the physicochemical properties and biological activity of the parent molecule.

Experimental Protocol: General Procedure for Amide Synthesis

To a solution of this compound (1.0 eq) and a base (e.g., triethylamine (B128534) or pyridine) in a dry aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, the desired acyl chloride or anhydride (B1165640) (1.1 eq) is added dropwise. The reaction mixture is then stirred at room temperature for a few hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Synthesis of Fused Heterocyclic Systems

The this compound scaffold can be used to construct various fused heterocyclic ring systems, which are of great interest in drug discovery due to their rigid structures and potential for specific biological interactions.[6][7][8]

Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

A mixture of this compound (1.0 eq) and a suitable β-ketoester (1.0 eq) is heated at a high temperature (e.g., 150-180 °C) in the presence of a catalytic amount of an acid (e.g., polyphosphoric acid or a Lewis acid). The reaction is monitored by TLC. After completion, the reaction mixture is cooled and treated with a suitable solvent to precipitate the product. The solid is then filtered, washed, and recrystallized to afford the pure pyrido[1,2-a]pyrimidin-4-one derivative.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.

| Compound | Structure | Synthetic Method | Yield (%) | Melting Point (°C) | References |

| 1 | N-(3-chlorophenyl)-6-methylpyridin-2-amine | Copper-catalyzed N-arylation | 85 | - | |

| 2 | N-(4-methoxyphenyl)-6-methylpyridin-2-amine | Copper-catalyzed N-arylation | 88 | - | |

| 3 | (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-6-methylpyridin-2-amine | Schiff Base Formation | 80 | 118 | [5] |

| 4 | 2-chloro-N-(6-methylpyridin-2-yl)acetamide | Amide Synthesis | - | - | |

| 5 | 2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | Fused Heterocycle Synthesis | - | - |

Note: "-" indicates data not available in the cited sources.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows.

General Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

Experimental Workflow for N-Arylation

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Fused Heterocycles, Fused Ring System Synthesis Using Five- and Six- Membered Iminium Ions [ebrary.net]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Study of 2-Amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-Amino-6-methylpyridine (2A6MP), a molecule of significant interest in pharmacological and medical applications. By leveraging computational chemistry, researchers can gain profound insights into the molecule's reactivity, stability, and potential biological activity, thereby accelerating drug discovery and development processes. This guide summarizes key quantitative data, details the methodologies employed in theoretical investigations, and presents a logical workflow for such studies.

Core Electronic Properties: A Quantitative Summary

The electronic properties of this compound have been extensively investigated using quantum chemical calculations, primarily Density Functional Theory (DFT). These studies provide valuable data on the molecule's frontier molecular orbitals, charge distribution, and reactivity descriptors. The following table summarizes key quantitative data from various theoretical studies.

| Parameter | Method/Basis Set | Value | Reference |

| HOMO Energy | B3LYP/6-311+G(d,p) | -5.98 eV | [1] |

| LUMO Energy | B3LYP/6-311+G(d,p) | -0.68 eV | [1] |

| Energy Gap (HOMO-LUMO) | B3LYP/6-311+G(d,p) | 5.30 eV | [1] |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.13 D | [2] |

| N(7)-H(8) Bond Length | B3LYP/6-311++G(d,p) | 1.01 Å | [2] |

| N(7)-H(9) Bond Length | B3LYP/6-311++G(d,p) | 1.01 Å | [2] |

| C(2)-N(7) Bond Length | B3LYP/6-311++G(d,p) | 1.38 Å | [2] |

| C(6)-C(10) Bond Length | B3LYP/6-311++G(d,p) | 1.51 Å | [2] |

Experimental and Theoretical Protocols

The theoretical investigation of this compound's electronic structure typically involves a synergistic approach, combining experimental spectroscopic analysis with quantum chemical calculations. This dual methodology allows for the validation of theoretical models and a more robust understanding of the molecule's properties.

Experimental Spectroscopic Analysis

-

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy :

-

UV-Vis Spectroscopy :

Computational Methodology: Density Functional Theory (DFT)

DFT has proven to be a powerful tool for studying the electronic structure of pyridine (B92270) derivatives.[1][2][3] The following outlines a typical computational workflow:

-

Geometry Optimization :

-

Vibrational Frequency Analysis :

-

Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The calculated vibrational spectra are often scaled to better match experimental FT-IR and FT-Raman data.[1]

-

-

Electronic Structure Analysis :

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[1]

-

Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to understand intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[1][4]

-

Molecular Electrostatic Potential (MEP) : The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3]

-

Mulliken Population Analysis : This analysis provides the charge distribution on each atom in the molecule.[4]

-

Logical Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical workflow for a comprehensive theoretical study of the electronic structure of this compound.

Caption: A logical workflow for the theoretical analysis of this compound's electronic structure.

This comprehensive approach, integrating experimental data with robust theoretical calculations, provides a powerful framework for understanding the electronic properties of this compound. Such detailed knowledge is invaluable for the rational design of novel therapeutic agents and other advanced materials.

References

- 1. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nalidixic Acid from 2-Amino-6-methylpyridine

Introduction

Nalidixic acid is a pioneering synthetic quinolone antibiotic, distinguished by its 1,8-naphthyridine (B1210474) core structure.[1][2] It functions by inhibiting bacterial DNA gyrase, thereby blocking DNA replication.[1][2] This document provides detailed protocols for the synthesis of nalidixic acid, commencing from 2-amino-6-methylpyridine. The synthetic route is primarily based on the Gould-Jacobs reaction, a versatile method for constructing quinoline (B57606) and related heterocyclic systems.[3][4] This process involves a condensation reaction, thermal cyclization, saponification, and subsequent N-alkylation.[5] These notes are intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Overall Reaction Scheme

The synthesis of nalidixic acid from this compound is a multi-step process, which can be summarized by the following overall reaction scheme:

-

Condensation: this compound reacts with diethyl ethoxymethylenemalonate (DEEMM) to form Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[5][6]

-

Thermal Cyclization: The intermediate undergoes intramolecular cyclization upon heating to yield the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[5]

-

Saponification (Hydrolysis): The resulting ester is hydrolyzed, typically with a base, to form 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[5]

-

N-Ethylation: The final step involves the alkylation of the naphthyridine ring with an ethylating agent, such as ethyl iodide, to produce nalidixic acid.[5]

Experimental Protocols

Protocol 1: Synthesis of Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate 1)

This protocol details the initial condensation reaction, which is the first step of the Gould-Jacobs reaction.

Materials:

-

This compound

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Reaction vessel equipped with a stirrer and heating mantle

Procedure:

-

In a suitable reaction vessel, combine this compound and diethyl ethoxymethylenemalonate.[6]

-

Stir the mixture and begin heating.[6]

-

Maintain the reaction temperature at approximately 90°C.[6]

-

Continue the reaction until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cease heating and allow the mixture to cool to room temperature, at which point the crude product may begin to precipitate.[6]

-

The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)

This protocol describes the high-temperature intramolecular cyclization to form the core naphthyridine ring system.

Materials:

-

Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate 1)

-

High-boiling inert solvent (e.g., diphenyl ether, Dowtherm A)

-

Reaction flask with a reflux condenser and heating mantle

-

Non-polar solvent for precipitation (e.g., cyclohexane)

Procedure:

-

Dissolve the intermediate from the previous step in a high-boiling solvent like diphenyl ether within a reaction flask.[4]

-

Heat the mixture to reflux, typically around 250-260°C, and maintain this temperature for the duration of the reaction.[4]

-

Upon completion, allow the reaction mixture to cool to room temperature.[4]

-

To isolate the product, add a non-polar solvent such as cyclohexane (B81311) to induce precipitation of the crude product.[4]

-

Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[4]

Protocol 3: Saponification to 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (Intermediate 3)